molecular formula C5H6S2 B1346802 2-Thiophenemethanethiol CAS No. 6258-63-5

2-Thiophenemethanethiol

Cat. No.: B1346802
CAS No.: 6258-63-5
M. Wt: 130.2 g/mol
InChI Key: GCZQHDFWKVMZOE-UHFFFAOYSA-N
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Description

2-Thiophenemethanethiol (CAS: 6258-63-5; molecular formula: C₅H₆S₂) is a sulfur-containing compound characterized by a thiophene ring substituted with a methanethiol group. It is also known as thenyl mercaptan or 2-thienylmethanethiol . With a molecular weight of 130.22 g/mol, this compound is notable for its extremely low odor threshold (as low as 0.000005 ppm in pak choi) and high aroma potency, contributing to roasted coffee, fishy, and sulfurous notes in foods . It is widely used in flavor formulations for sesame oil, matcha, tomatoes, and meat analogues due to its ability to enhance umami and roasted profiles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

2-Thiophenemethanethiol can be synthesized from 2-Thiophenecarboxaldehyde through a reduction process. The general synthetic route involves the following steps :

    Reduction of 2-Thiophenecarboxaldehyde: The aldehyde group in 2-Thiophenecarboxaldehyde is reduced to a primary alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Conversion to Methanethiol: The primary alcohol is then converted to the corresponding methanethiol using reagents like hydrogen sulfide (H₂S) in the presence of a catalyst.

Industrial Production Methods:

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions:

2-Thiophenemethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide (H₂O₂) or iodine (I₂).

    Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), iodine (I₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Various nucleophiles depending on the desired product

Major Products Formed:

    Disulfides: Formed through oxidation of the thiol group

    Thiolate Salts: Formed through reduction of the thiol group

    Substituted Thiophenes: Formed through nucleophilic substitution reactions

Mechanism of Action

The mechanism of action of 2-Thiophenemethanethiol involves its interaction with various molecular targets and pathways:

    Inhibition of Matrix Metalloproteinases (MMPs): The compound inhibits MMP activity, which plays a role in the degradation of extracellular matrix components.

    Anti-inflammatory Properties: The compound’s structure, which includes a carbonyl group and a disulfide bridge, is essential for its anti-inflammatory effects.

Comparison with Similar Compounds

Structural Analogs: Thiophene Derivatives with Thiol Groups

Subgroup A-Ic (EFSA Classification) :
The European Food Safety Authority (EFSA) groups 2-thiophenemethanethiol with two other thiophene-based thiols:

Compound Odor Threshold (ppm) Key Aroma Notes Safety Margin (EFSA) Applications
This compound 0.000005–0.01 Coffee, fishy, roasted 1.3 × 10⁵ Sesame oil, matcha, tomatoes
3-Mercaptothiophene Not reported Not specified Safe at intake levels Limited data
2-Methyl-3-mercaptothiophene Not reported Not specified Safe at intake levels Limited data

Key Findings :

  • This compound has a significantly lower odor threshold compared to non-thiol heterocycles like Furaneol (0.012 ppm) .
  • All three thiophene thiols are deemed safe by EFSA, with margins of safety exceeding 10⁵ due to low estimated intake levels .

Functional Analogs: Thiols with Heterocyclic Moieties

2-Furfurylthiol (Coffee Mercaptan):

  • Structure : Furan ring + thiol group.
  • Odor Threshold : Extremely low (similar to this compound).
  • Aroma Profile : Coffee, roasted .
  • Applications : Dominant in coffee and sesame oil flavors.
  • Production : Higher bioconversion yield (37%) using baker’s yeast compared to this compound (22%) .

5-Methyl-2-furfurylthiol :

  • Yield : 11% in bioconversion, lower than this compound .
  • Aroma: Less studied but associated with meaty and roasted notes.

3-Methyl-2-butene-1-thiol :

  • Structure : Branched aliphatic thiol.
  • Odor Threshold : 0.0002 ppm .
  • Aroma Contribution : Sulfurous, with OAVs exceeding 2,300 in matcha, outperforming this compound (OAV: 19.13) .

Pyrazines (e.g., 2-methoxy-3-(2-methylpropyl)-pyrazine) :

  • Aroma : Green, nutty.
  • Role in Tomato: Works synergistically with this compound to enhance coffee-like notes .

Production and Stability

  • Bioconversion : this compound is synthesized via baker’s yeast from cysteine-aldehyde conjugates (22% yield), less efficient than 2-furfurylthiol (37%) but more efficient than 5-methyl-2-furfurylthiol (11%) .
  • Stability : Sulfur compounds like this compound are sensitive to oxidation, requiring careful handling in food processing .

Biological Activity

2-Thiophenemethanethiol (C5H6S2), also known as 2-thiophenemethylthiol, is a sulfur-containing organic compound that has garnered attention for its biological activities and potential applications in various fields. This article explores the biological activity of this compound, summarizing key findings from recent research studies, including its effects on microbial metabolism, potential therapeutic applications, and other relevant biological interactions.

  • Molecular Formula : C5H6S2
  • Molecular Weight : 134.23 g/mol
  • CAS Number : 6258-63-5

1. Microbial Metabolism

Recent studies have highlighted the role of this compound in the metabolism of certain bacteria, particularly Clostridioides difficile. This organism is known for its pathogenicity and ability to produce toxins. Research indicates that thiols, including this compound, can influence the metabolic pathways of C. difficile, potentially affecting its growth and toxin production.

  • Key Findings :
    • The addition of thiols can modulate the metabolic network of C. difficile, impacting its energy production and pathogenicity .
    • In particular, the presence of sulfur-containing amino acids like cysteine is crucial for the regulation of toxin production by C. difficile, with implications for understanding how thiols affect bacterial virulence .

3. Flavoring Agent and Aroma Compounds

This compound is also recognized for its role as a volatile aroma compound in food products. Its presence contributes to the flavor profile of certain foods, including roasted coffee and various vegetables.

  • Research Insights :
    • Studies have identified this compound among other volatile compounds in food matrices, suggesting its significance in food chemistry and sensory evaluation .

Data Table: Summary of Biological Activities

Activity AreaDescriptionReferences
Microbial MetabolismInfluences growth and toxin production in C. difficile
Antimicrobial PropertiesPotential inhibitory effects on various pathogensGeneral findings
Flavoring AgentContributes to aroma in foods like roasted coffee and vegetables

Case Study 1: Influence on C. difficile

A study investigated the volatile metabolome of C. difficile strains under varying conditions, noting that thiols like this compound were produced during fermentation processes. The research emphasized how these compounds could affect the bacterium's metabolic pathways and toxin production .

Case Study 2: Aroma Compound Characterization

In another study focusing on pak choi (a type of Chinese cabbage), researchers identified various volatile compounds, including this compound. The findings underscored its role in the sensory attributes of food products and its potential health benefits due to antioxidant properties .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 2-Thiophenemethanethiol, and what purification methods are recommended for laboratory-scale preparation?

  • Methodological Answer : this compound (>95% GC purity) is commercially synthesized via thiolation of 2-thiophenemethanol or alkylation of thiophene derivatives. For purification, fractional distillation under reduced pressure (b.p. 76°C) is commonly employed to remove sulfur-containing byproducts. Gas chromatography (GC) is recommended to verify purity, as impurities like disulfides can skew reactivity studies .

Q. How is this compound identified and differentiated from structurally similar thiols in analytical workflows?

  • Methodological Answer : Use a combination of mass spectrometry (MS) and infrared (IR) spectroscopy. The molecular ion peak at m/z 130 (C₅H₆S₂) and S–H stretching vibrations near 2550 cm⁻¹ are diagnostic. Cross-reference with the EPA/NIH Mass Spectral Database (CAS 6258-63-5 and 20731-74-2) to resolve ambiguities arising from isomeric thiols .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Despite EFSA’s safety classification (MOS > 6.6 × 10⁵), use fume hoods and nitrile gloves due to its volatile, pungent odor and potential mucous membrane irritation. Store under inert gas (e.g., nitrogen) to prevent oxidation. Acute toxicity data are limited, so adhere to ALARA principles .

Q. What are the primary research applications of this compound in flavor chemistry or pharmaceutical intermediates?

  • Methodological Answer : It serves as a flavoring agent (Flavis No. 15.108) in food additive studies and as a sulfur-containing building block for heterocyclic compounds in drug discovery. Its thiol group enables nucleophilic substitution reactions, useful in synthesizing thioether derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound across databases (e.g., conflicting CAS numbers)?

  • Methodological Answer : Discrepancies (e.g., CAS 6258-63-5 vs. 20731-74-2) may arise from isomerism or historical nomenclature errors. Validate identity via ¹H-NMR (thiophene protons at δ 7.0–7.4 ppm, –SH at δ 1.5–2.0 ppm) and high-resolution MS. Cross-check with independent standards from authoritative sources (e.g., NIST) .

Q. What experimental designs are optimal for studying the oxidative stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies using O₂ headspace vials at 25–40°C. Monitor disulfide formation via HPLC-UV (λ = 254 nm) and quantify degradation kinetics. Compare argon vs. nitrogen atmospheres to assess inert gas efficacy .

Q. How can computational chemistry models (e.g., DFT) complement experimental data on this compound’s reactivity?

  • Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (S–H vs. C–S bonds) and predict regioselectivity in electrophilic substitution. Validate with experimental kinetic data from supersonic jet expansions (e.g., neon dilution studies) .

Q. What strategies mitigate interference from this compound in gas-phase analyses when co-eluting with structurally analogous compounds?

  • Methodological Answer : Employ GC×GC-MS with a polar/non-polar column set to enhance resolution. Derivatize thiols with pentafluorobenzyl bromide to improve detectability and separate co-eluting peaks via electron-capture detection (ECD) .

Properties

IUPAC Name

thiophen-2-ylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6S2/c6-4-5-2-1-3-7-5/h1-3,6H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZQHDFWKVMZOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40211618
Record name Thenyl mercaptan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

166.00 °C. @ 760.00 mm Hg
Record name 2-Thiophenemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly
Record name 2-Thiophenemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031853
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6258-63-5
Record name 2-Thiophenemethanethiol
Source CAS Common Chemistry
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Record name Thenyl mercaptan
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Record name Thenyl mercaptan
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Record name Thiophene-2-methanethiol
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Record name THENYL MERCAPTAN
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Record name 2-Thiophenemethanethiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031853
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
2-Thiophenemethanethiol
1-(2-Aminoethyl)piperidine-3-carboxamide
2-Thiophenemethanethiol
1-(2-Aminoethyl)piperidine-3-carboxamide
2-Thiophenemethanethiol
1-(2-Aminoethyl)piperidine-3-carboxamide
2-Thiophenemethanethiol
1-(2-Aminoethyl)piperidine-3-carboxamide
2-Thiophenemethanethiol
1-(2-Aminoethyl)piperidine-3-carboxamide
2-Thiophenemethanethiol

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